

2,6-Dibromo-3-methoxyphenylboronic acid

molecular weight

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Compound of Interest

Compound Name:	2,6-Dibromo-3-methoxyphenylboronic acid
Cat. No.:	B1418386

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An In-depth Technical Guide to **2,6-Dibromo-3-methoxyphenylboronic acid**: Properties, Synthesis, and Application in Suzuki-Miyaura Coupling

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **2,6-Dibromo-3-methoxyphenylboronic acid**, a specialized building block crucial for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, plausible synthetic strategies, and its core application in modern synthetic chemistry, with a focus on field-proven insights and self-validating experimental design.

Introduction and Significance

2,6-Dibromo-3-methoxyphenylboronic acid is a polysubstituted aromatic organoboron compound. Organoboron compounds, particularly boronic acids, are cornerstones of modern organic synthesis due to their stability, low toxicity, and versatile reactivity.^{[1][2]} This specific reagent is of high interest in medicinal chemistry for several reasons:

- Orthogonal Functionality: It possesses two bromine atoms and a boronic acid group, which can be selectively functionalized in sequential cross-coupling reactions.
- Steric Influence: The two ortho-bromo substituents impose significant steric hindrance around the boronic acid moiety. This can be exploited to control reactivity and, in some

cases, to generate atropisomers—molecules with axial chirality due to restricted rotation, a feature of increasing importance in drug design.[3]

- **Electronic Modulation:** The electron-donating methoxy group influences the electronic properties of the aromatic ring, affecting its reactivity and potential interactions with biological targets.

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for constructing carbon-carbon bonds.[4]

Physicochemical and Structural Properties

A precise understanding of a reagent's properties is the foundation of successful and reproducible experimentation. The key characteristics of **2,6-Dibromo-3-methoxyphenylboronic acid** are summarized below.

Property	Value	Source(s)
Molecular Weight	309.75 g/mol	[5][6]
Molecular Formula	C ₇ H ₇ BBBr ₂ O ₃	[5][6]
CAS Number	850567-93-0	[5][6]
Appearance	Solid (Typical for arylboronic acids)	N/A
Storage Temperature	-20°C	[6]

Chemical Structure

The structural arrangement of the substituents dictates the molecule's reactivity.

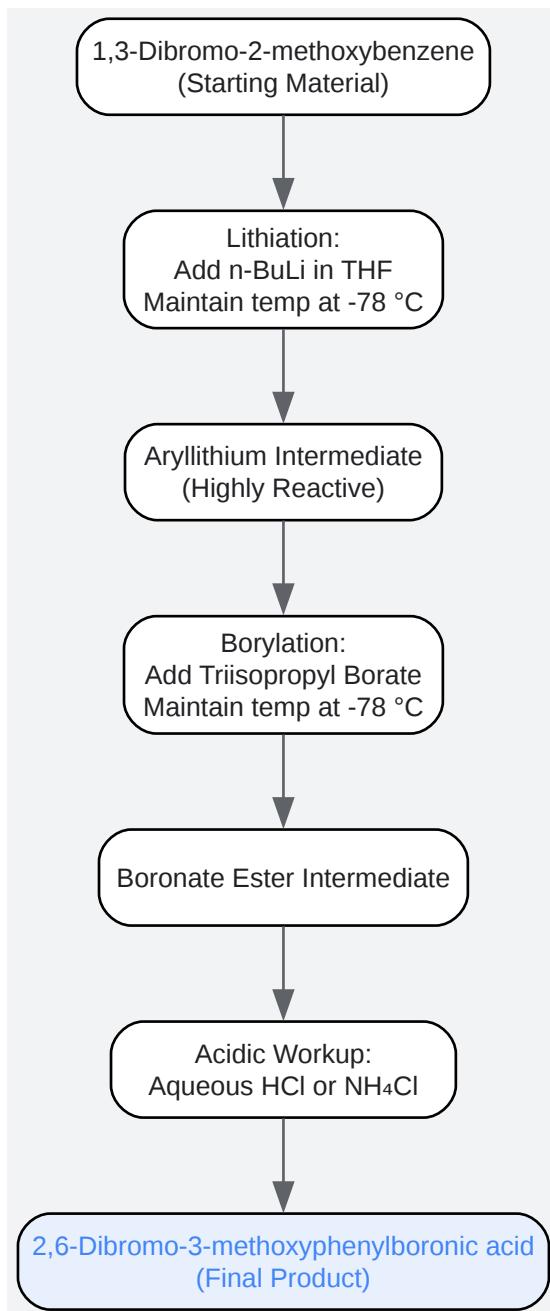
Caption: Structure of **2,6-Dibromo-3-methoxyphenylboronic acid**.

Synthetic Strategy: Lithiation-Borylation

The synthesis of arylboronic acids commonly proceeds via a lithium-halogen exchange followed by quenching with a borate ester.^{[2][7]} This approach is highly effective for preparing polysubstituted derivatives.

Plausible Synthetic Workflow

The logical precursor for this synthesis is 1,3-dibromo-2-methoxybenzene. The workflow involves two main steps: regioselective lithiation and subsequent borylation.



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Caption: Synthetic workflow for the target compound.

Causality Behind Experimental Choices

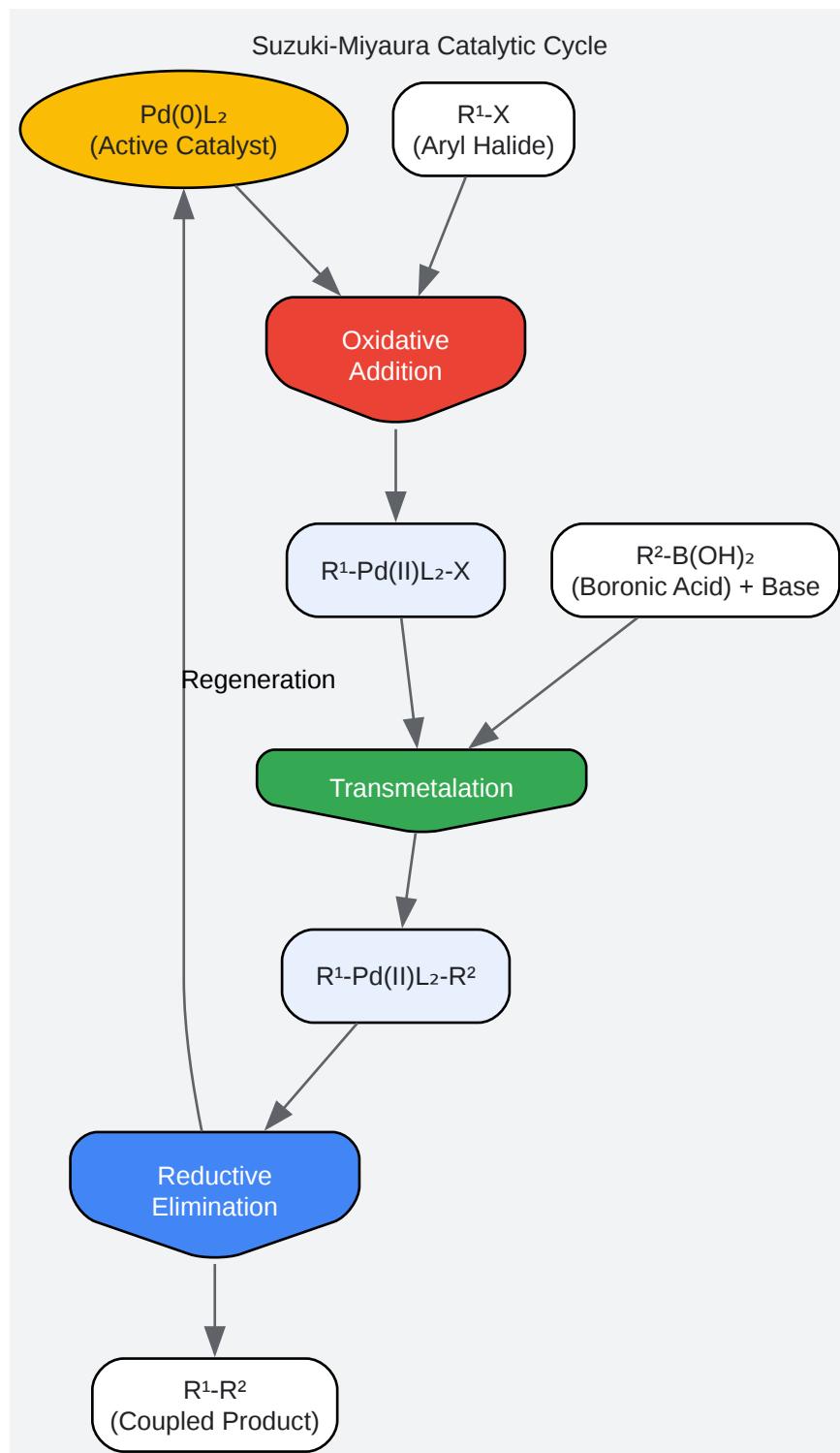
- Low Temperature (-78 °C): The lithium-halogen exchange is extremely fast and exothermic. Performing the reaction at dry ice/acetone bath temperatures is critical to prevent side reactions, such as decomposition of the organolithium intermediate or reaction with the solvent (THF).^[7]
- Inert Atmosphere (Nitrogen/Argon): Organolithium reagents are highly reactive towards oxygen and moisture. A rigorously inert atmosphere is mandatory to prevent quenching of the aryllithium intermediate, which would drastically reduce the yield.
- Borate Ester Quench: Trialkyl borates (e.g., triisopropyl borate) are used as the boron source. The resulting boronate ester is much more stable than the corresponding boronic acid under the basic reaction conditions and is hydrolyzed to the final product during the acidic workup.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of C(sp²)-C(sp²) bonds, most commonly to create biaryl structures.^{[8][9]} In this reaction, the organoboronic acid serves as the transmetalating agent, transferring its organic group to the palladium catalyst.

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R^1-X), forming a Pd(II) intermediate.[4]
- Transmetalation: In the presence of a base, the organic group (R^2) from the boronic acid is transferred to the palladium center, displacing the halide. This is the step where **2,6-Dibromo-3-methoxyphenylboronic acid** participates.
- Reductive Elimination: The two organic groups (R^1 and R^2) on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[4]

A Self-Validating Experimental Protocol

This protocol describes a general procedure for a Suzuki-Miyaura coupling. A self-validating system includes checkpoints and rationale to ensure the reaction's success and troubleshoot potential issues.

Reaction: Coupling of **2,6-Dibromo-3-methoxyphenylboronic acid** with 4-Iodotoluene.

Step-by-Step Methodology

- System Preparation (Self-Validation Checkpoint 1: Inertness):
 - Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen).
 - Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted homocoupling of the boronic acid.[4] Water can hydrolyze reagents and affect catalyst activity.
- Reagent Addition (Self-Validation Checkpoint 2: Stoichiometry):
 - To the flask, add **2,6-Dibromo-3-methoxyphenylboronic acid** (1.2 equivalents).
 - Add 4-Iodotoluene (1.0 equivalent).
 - Add a palladium catalyst, such as $Pd(PPh_3)_4$ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%).

- Add a base, such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) (2.0-3.0 equivalents).
- Causality: A slight excess of the boronic acid is often used to ensure complete consumption of the more expensive halide. The base is crucial for activating the boronic acid for transmetalation.[10] The choice of catalyst and base can significantly impact reaction efficiency.
- Solvent Addition and Degassing (Self-Validation Checkpoint 3: Oxygen Removal):
 - Add a solvent system, typically a mixture like 1,4-Dioxane and Water (e.g., 4:1 ratio).
 - Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.
 - Causality: Solvents must be thoroughly deoxygenated even after careful reagent handling. The presence of water is often beneficial in the Suzuki reaction, accelerating the transmetalation step.
- Reaction Execution and Monitoring (Self-Validation Checkpoint 4: Progress Tracking):
 - Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
 - Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Spot the reaction mixture against the starting materials. The disappearance of the limiting reagent (4-iodotoluene) and the appearance of a new, less polar spot indicates product formation.
 - Causality: Direct monitoring confirms that the reaction is proceeding as expected and determines the optimal reaction time, preventing decomposition from prolonged heating.
- Work-up and Purification:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
- Characterization (Self-Validation Checkpoint 5: Structural Confirmation):
 - Confirm the identity and purity of the isolated product using standard analytical techniques:
 - ^1H and ^{13}C NMR Spectroscopy: To confirm the molecular structure.
 - Mass Spectrometry (MS): To confirm the molecular weight.

Broader Applications in Drug Discovery

Boronic acids are not merely synthetic intermediates; they are recognized pharmacophores. The boron atom's ability to form reversible covalent bonds with active site serines or threonines makes them potent enzyme inhibitors.[\[11\]](#)

- Proteasome Inhibitors: The FDA-approved drugs Bortezomib and Ixazomib are dipeptidyl boronic acids used in cancer therapy.[\[1\]](#)[\[12\]](#)
- β -Lactamase Inhibitors: Vaborbactam is a cyclic boronic acid that inhibits bacterial β -lactamase enzymes, restoring the efficacy of antibiotics.[\[1\]](#)[\[13\]](#)

While **2,6-Dibromo-3-methoxyphenylboronic acid** itself is a building block, its structural motifs are highly relevant. The resulting biaryl structures can serve as scaffolds that mimic natural products or provide rigid frameworks for optimal binding to protein targets. The ability to perform sequential couplings at the two bromine positions allows for the construction of complex, three-dimensional molecules from a single, versatile starting material.

Conclusion

2,6-Dibromo-3-methoxyphenylboronic acid is a powerful and specialized reagent for researchers in synthetic and medicinal chemistry. Its true value is realized through a deep understanding of its properties and the causality behind the reaction conditions in which it is employed. By utilizing robust, self-validating protocols like the one described for the Suzuki-

Miyaura coupling, scientists can reliably construct complex molecular architectures, accelerating the discovery and development of novel therapeutic agents.

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